Adamantane-1-carbonyl isothiocyanate
Overview
Description
Adamantane-1-carbonyl isothiocyanate is a chemical compound that belongs to the family of adamantane derivatives. Adamantane itself is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives.
Mechanism of Action
Target of Action
Adamantane-1-carbonyl isothiocyanate belongs to the family of compounds known as acyl thioureas . These compounds are known for their extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science . They exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities . Therefore, the primary targets of this compound could be enzymes or receptors involved in these biological activities.
Mode of Action
It is known that thiourea derivatives, like this compound, have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms . Their coordination chemistry toward metal ions has become very significant . These ligands have a variety of coordination modes and have wide applications in biological systems .
Biochemical Pathways
Given the wide range of biological activities exhibited by acyl thioureas , it can be inferred that multiple pathways could be affected. These could include pathways related to tumor growth, bacterial and fungal proliferation, and malarial parasite development .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities exhibited by acyl thioureas . These could include inhibition of tumor growth, bacterial and fungal proliferation, and malarial parasite development .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of metal ions could potentially enhance the compound’s activity due to its coordination chemistry . .
Biochemical Analysis
Biochemical Properties
Adamantane-1-carbonyl isothiocyanate plays a crucial role in biochemical reactions, particularly in the formation of thiourea derivatives. These derivatives exhibit a wide range of biological activities, including enzyme inhibition, antimicrobial, and antitumor properties . This compound interacts with enzymes such as urease, where it acts as an inhibitor, and with proteins through the formation of hydrogen bonds and other non-covalent interactions . These interactions are essential for the compound’s biological activity and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been shown to inhibit the growth of cancer cells by disrupting key signaling pathways involved in cell proliferation and survival . Additionally, it can induce apoptosis in certain cell types, further highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For example, the compound can inhibit enzyme activity by binding to the active site or by inducing conformational changes that reduce enzyme function . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biological processes without adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as hematological abnormalities. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins, which can affect its accumulation and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adamantane-1-carbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product in good yields .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Adamantane-1-carbonyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and thiols.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: Bases such as triethylamine and pyridine are often used to facilitate the reactions.
Major Products Formed:
Thiourea Derivatives: Formed by the reaction with amines.
Thiocarbamate Derivatives: Formed by the reaction with alcohols.
Heterocyclic Compounds: Formed through cyclization reactions.
Scientific Research Applications
Adamantane-1-carbonyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Adamantane-1-carbonyl isothiocyanate can be compared with other similar compounds, such as:
Adamantane-1-carbonyl chloride: A precursor in the synthesis of this compound.
Adamantane-1-carbonyl thiourea: A derivative formed by the reaction with amines.
Adamantane-1-carbonyl thiocarbamate: A derivative formed by the reaction with alcohols.
Uniqueness: The unique combination of the adamantane core and the isothiocyanate group imparts distinct reactivity and stability to this compound. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
adamantane-1-carbonyl isothiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-11(13-7-15)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGFZKBIFZTFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558986 | |
Record name | Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54979-99-6 | |
Record name | Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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